- Homolytic alkoxycarbonylation reactions in two-phase systems. 3. Introduction of a single carboxylic acid ester function into cyano- or (alkoxycarbonyl)-substituted N-heteroaromaticsHeterocycles, 1987, 26(3), 731-44,
Cas no 97316-50-2 (Ethyl 4-cyanopicolinate)

Ethyl 4-cyanopicolinate 化学的及び物理的性質
名前と識別子
-
- 2-Pyridinecarboxylicacid, 4-cyano-, ethyl ester
- Ethyl 4-cyanopicolinate
- ETHYL 4-CYANO-2-PYRIDINECARBOXYLATE
- ethyl 4-cyanopyridine-2-carboxylate
- 2-ethoxycarbonyl-4-pyridinecarbonitrile
- 4-cyano-2-ethoxycarbonylpyridine
- Ethyl-4-cyan-2-pyridincarboxylat
- 4-cyano-2-pyridinecarboxylic acid ethyl ester
- 2-ethoxycarbonyl-4-cyanopyridine
- YJZQRRZEDGIEFC-UHFFFAOYSA-N
- 4553AF
- VP11686
- AK398384
- AB0098414
- 4-Cyanopyridine-2-carboxylic acid ethyl ester
- 2-Pyridinecarboxylic acid, 4
- J-521006
- SCHEMBL3077434
- CS-0085180
- BB-0602
- AKOS005071845
- 2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester
- C77339
- XDA31650
- DTXSID00541862
- MFCD09152770
- 97316-50-2
- SB52609
-
- MDL: MFCD09152770
- インチ: 1S/C9H8N2O2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2H2,1H3
- InChIKey: YJZQRRZEDGIEFC-UHFFFAOYSA-N
- ほほえんだ: N#CC1C=C(C(OCC)=O)N=CC=1
計算された属性
- せいみつぶんしりょう: 176.05900
- どういたいしつりょう: 176.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.21
- ゆうかいてん: 91-93°
- ふってん: 307.8°Cat760mmHg
- フラッシュポイント: 140°C
- 屈折率: 1.529
- PSA: 62.98000
- LogP: 1.12998
Ethyl 4-cyanopicolinate セキュリティ情報
- 危険レベル:IRRITANT
Ethyl 4-cyanopicolinate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 4-cyanopicolinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1050461-250mg |
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester |
97316-50-2 | 97% | 250mg |
$155 | 2024-06-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SF470-200mg |
Ethyl 4-cyanopicolinate |
97316-50-2 | 97% | 200mg |
1045.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SF470-250mg |
Ethyl 4-cyanopicolinate |
97316-50-2 | 97% | 250mg |
1639CNY | 2021-05-08 | |
Aaron | AR00IKMG-100mg |
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester |
97316-50-2 | 97% | 100mg |
$45.00 | 2025-02-28 | |
Aaron | AR00IKMG-5g |
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester |
97316-50-2 | 97% | 5g |
$1543.00 | 2025-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1155820-1g |
Ethyl 4-cyanopicolinate |
97316-50-2 | 98% | 1g |
¥3034.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1155820-250mg |
Ethyl 4-cyanopicolinate |
97316-50-2 | 98% | 250mg |
¥1309.00 | 2024-04-23 | |
1PlusChem | 1P00IKE4-100mg |
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester |
97316-50-2 | 98% | 100mg |
$65.00 | 2025-03-01 | |
eNovation Chemicals LLC | Y1050461-5g |
2-Pyridinecarboxylic acid, 4-cyano-, ethyl ester |
97316-50-2 | 97% | 5g |
$1725 | 2024-06-06 | |
A2B Chem LLC | AI65436-250mg |
Ethyl 4-cyano-2-pyridinecarboxylate |
97316-50-2 | 97% | 250mg |
$195.00 | 2023-12-29 |
Ethyl 4-cyanopicolinate 合成方法
ごうせいかいろ 1
1.2 Reagents: Sulfuric acid , Ferrous sulfate Solvents: Dichloromethane , Water
ごうせいかいろ 2
- (2,3-Dihydrobenzofuranyl)thiazoles as phosphodiesterase inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 3
- A novel convenient and selective alkoxycarbonylation of heteroaromatic bases by oxalic acid monoestersTetrahedron Letters, 1992, 33(21), 3057-60,
ごうせいかいろ 4
- Catalyst selection by transition state affinity chromatography-an assessmentMolecular Catalysis, 2017, 437, 140-149,
ごうせいかいろ 5
- Decisive increase of regioselectivity in radical substitutions: Minisci reaction in the two-phase systemAngewandte Chemie, 1985, 97(8), 694-5,
Ethyl 4-cyanopicolinate Raw materials
Ethyl 4-cyanopicolinate Preparation Products
Ethyl 4-cyanopicolinate 関連文献
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
Ethyl 4-cyanopicolinateに関する追加情報
Ethyl 4-cyanopicolinate (CAS No. 97316-50-2): An Overview of a Versatile Heterocyclic Compound
Ethyl 4-cyanopicolinate (CAS No. 97316-50-2) is a heterocyclic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its picolinic acid core, which is substituted with a cyano group and an ethyl ester moiety. The combination of these functional groups imparts Ethyl 4-cyanopicolinate with a range of interesting properties that make it a valuable intermediate in the synthesis of more complex molecules.
The cyano group in Ethyl 4-cyanopicolinate is particularly noteworthy due to its high reactivity and versatility. It can undergo various chemical transformations, such as reduction to form an amine, hydrolysis to generate a carboxylic acid, or coupling reactions to form new carbon-carbon bonds. These transformations are crucial in the development of novel compounds with diverse biological activities, making Ethyl 4-cyanopicolinate an essential building block in medicinal chemistry.
In the pharmaceutical industry, Ethyl 4-cyanopicolinate has been explored as a key intermediate in the synthesis of drugs targeting various therapeutic areas. For instance, recent studies have shown that derivatives of Ethyl 4-cyanopicolinate exhibit potent anti-inflammatory and anti-cancer properties. One notable example is the development of a series of picolinic acid derivatives that have shown promise in inhibiting the growth of cancer cells by targeting specific signaling pathways. These findings highlight the potential of Ethyl 4-cyanopicolinate as a lead compound for further drug discovery efforts.
Beyond its applications in pharmaceuticals, Ethyl 4-cyanopicolinate has also found use in the agrochemical industry. The unique structure of this compound makes it suitable for the synthesis of pesticides and herbicides with improved efficacy and reduced environmental impact. Research has demonstrated that certain derivatives of Ethyl 4-cyanopicolinate can effectively control plant pathogens and pests while minimizing harm to non-target organisms and the environment. This dual functionality—high efficacy and low toxicity—positions Ethyl 4-cyanopicolinate as a valuable candidate for the development of next-generation agrochemicals.
In materials science, Ethyl 4-cyanopicolinate has been investigated for its potential use in the synthesis of functional polymers and materials with unique properties. The presence of the cyano group and the picolinic acid core allows for the design of polymers with enhanced mechanical strength, thermal stability, and optical properties. These materials have potential applications in areas such as electronics, coatings, and biomedical devices. Recent studies have focused on developing new polymerization methods that leverage the reactivity of Ethyl 4-cyanopicolinate, leading to the creation of advanced materials with tailored properties.
The synthesis of Ethyl 4-cyanopicolinate typically involves several steps, starting from readily available starting materials such as picolinic acid or picoline. One common approach involves the esterification of picolinic acid followed by cyanation to introduce the cyano group. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes for producing Ethyl 4-cyanopicolinate, making it more accessible for large-scale applications.
Despite its numerous applications, the use of Ethyl 4-cyanopicolinate requires careful consideration of safety and environmental factors. Proper handling procedures should be followed to ensure worker safety and minimize environmental impact. Additionally, ongoing research aims to optimize synthetic routes and improve the sustainability of processes involving this compound.
In conclusion, Ethyl 4-cyanopicolinate (CAS No. 97316-50-2) is a versatile heterocyclic compound with significant potential across multiple industries. Its unique chemical structure and reactivity make it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new applications and improve synthetic methods, Ethyl 4-cyanopicolinate is likely to play an increasingly important role in driving innovation and progress in these fields.
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